molecular formula C18H22ClNO2 B3859798 2-(4-chlorophenyl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine

2-(4-chlorophenyl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine

Cat. No. B3859798
M. Wt: 319.8 g/mol
InChI Key: BIVDOLJIIRVBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine (also known as 25C-NBOMe) is a synthetic psychedelic drug belonging to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. 25C-NBOMe is known for its potent hallucinogenic effects and has been sold as a designer drug in the illicit drug market.

Mechanism of Action

The hallucinogenic effects of 25C-NBOMe are believed to be mediated by its agonist activity at the 5-HT2A receptor. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, perception, and cognition. This results in altered sensory perception, thought processes, and emotional states.
Biochemical and Physiological Effects:
Studies have shown that 25C-NBOMe can induce profound alterations in consciousness, including changes in perception, thought processes, and emotional states. It has been reported to produce visual hallucinations, synesthesia, and ego dissolution. Physiological effects include increased heart rate, blood pressure, and body temperature. Adverse effects such as nausea, vomiting, and anxiety have also been reported.

Advantages and Limitations for Lab Experiments

25C-NBOMe has several advantages as a research tool. It is a highly potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for investigating the molecular mechanisms underlying the psychedelic experience. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are limitations to its use in lab experiments. Due to its potent hallucinogenic effects, it can be difficult to distinguish between the effects of the drug and the effects of the experimental manipulation. Additionally, the use of 25C-NBOMe in animal studies raises ethical concerns due to its potential for inducing distress.

Future Directions

There are several future directions for research on 25C-NBOMe. One area of interest is the development of novel pharmacological agents that selectively target the 5-HT2A receptor. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of 25C-NBOMe on the brain and behavior. This could help to elucidate the mechanisms underlying the persistent changes in perception and cognition reported by some users of psychedelics. Finally, there is a need for further research on the safety and efficacy of 25C-NBOMe, particularly with regard to its potential for abuse and dependence.

Scientific Research Applications

25C-NBOMe has been used as a research tool in neuroscience to study the role of serotonin receptors in the brain. It has been found to be a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have shown that 25C-NBOMe has a higher affinity for the 5-HT2A receptor than other psychedelics such as LSD and psilocin. This makes it a valuable tool for investigating the molecular mechanisms underlying the psychedelic experience.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2,4-dimethoxy-3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-13-17(21-2)9-6-15(18(13)22-3)12-20-11-10-14-4-7-16(19)8-5-14/h4-9,20H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVDOLJIIRVBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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